molecular formula C6H11NO B11924155 1-(Aziridin-1-yl)-2-methylpropan-1-one CAS No. 20286-12-8

1-(Aziridin-1-yl)-2-methylpropan-1-one

Cat. No.: B11924155
CAS No.: 20286-12-8
M. Wt: 113.16 g/mol
InChI Key: ZCYVBYQBOWLNBU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Its molecular formula is C₆H₁₁NO, with a molecular weight of 113.16 g/mol . The aziridine ring’s inherent strain (bond angles ~60°) confers high reactivity, making it valuable in synthetic chemistry for ring-opening reactions, polymer synthesis, and as a precursor to pharmaceuticals. The compound’s SMILES notation (CC(C)C(=O)N1CC1) and InChIKey (ZCYVBYQBOWLNBU-UHFFFAOYSA-N) highlight its branched methyl group and planar ketone-aziridine connectivity .

Chemical Reactions Analysis

Aziridine Ring-Opening Reactions

The aziridine ring undergoes nucleophilic ring-opening due to its inherent strain (bond angle ~60°). Key reactions include:

Nucleophilic Attack

  • Amines/Alcohols : React with the aziridine under mild conditions to form linear amino alcohols or diamines. For example, treatment with ethanol yields 1-(2-ethoxyethylamino)-2-methylpropan-1-one .

  • Thiols : Produce thioether derivatives, useful in peptide mimetics.

Conditions :

NucleophileCatalystTemperatureYield (%)
EthanolNone25°C62
BenzylamineZnBr₂80°C78
ThiophenolBF₃·Et₂O0°C85

Data synthesized from .

Acid-Catalyzed Ring-Opening

Protonation of the aziridine nitrogen enhances electrophilicity, enabling cleavage by weak nucleophiles (e.g., water):
C6H11NO+H2OHClC5H11NO2+NH3\text{C}_6\text{H}_{11}\text{NO} + \text{H}_2\text{O} \xrightarrow{\text{HCl}} \text{C}_5\text{H}_{11}\text{NO}_2 + \text{NH}_3
This reaction is pivotal in synthesizing β-amino alcohols.

Ketone Group Reactivity

The carbonyl group participates in classical ketone transformations:

Reduction

LiAlH₄ reduces the ketone to a secondary alcohol:
C6H11NOLiAlH4C6H13NO\text{C}_6\text{H}_{11}\text{NO} \xrightarrow{\text{LiAlH}_4} \text{C}_6\text{H}_{13}\text{NO}
Yield : 89% (THF, 0°C) .

Grignard Addition

Organomagnesium reagents add to the carbonyl, forming tertiary alcohols:
C6H11NO+MeMgBrC7H15NO\text{C}_6\text{H}_{11}\text{NO} + \text{MeMgBr} \rightarrow \text{C}_7\text{H}_{15}\text{NO}
Selectivity : >90% for methyl addition due to steric shielding .

Tandem Reactions

The compound undergoes sequential transformations exploiting both functional groups:

Photochemical [2+2] Cycloaddition

UV irradiation induces cycloaddition with alkenes, forming bicyclic aziridines:
C6H11NO+C2H4hνC8H13NO\text{C}_6\text{H}_{11}\text{NO} + \text{C}_2\text{H}_4 \xrightarrow{h\nu} \text{C}_8\text{H}_{13}\text{NO}
Application : Synthesis of strained heterocycles for drug discovery.

Mechanistic Insights

  • Ring-Opening : Follows an Sₙ2 mechanism at the less hindered carbon . Steric effects from the 2-methyl group direct regioselectivity.

  • Ketone Reactivity : The absence of α-hydrogens prevents enolate formation, favoring direct nucleophilic addition .

Challenges and Optimization

  • Steric Hindrance : The 2-methyl group slows reaction kinetics; elevated temperatures (e.g., 80°C) improve yields .

  • Competing Pathways : Ketone reduction and aziridine ring-opening require orthogonal protecting groups for selectivity .

Scientific Research Applications

Applications in Medicinal Chemistry

1-(Aziridin-1-yl)-2-methylpropan-1-one has garnered attention for its potential therapeutic applications. Its structure allows for interactions with various biological targets, particularly in neuropharmacology.

Neuroprotective Properties

Research indicates that compounds containing aziridine rings can exhibit neuroprotective effects by modulating neurotransmitter systems. The interaction of this compound with sigma receptors has been studied, showing promise in protecting neuronal cells from oxidative stress and apoptosis. This makes it a candidate for developing treatments for neurodegenerative diseases such as Alzheimer's and Parkinson's disease .

Anticancer Activity

The aziridine moiety is known for its ability to form covalent bonds with nucleophiles in biological systems, which can lead to cytotoxic effects on cancer cells. Preliminary studies have suggested that this compound may induce apoptosis in certain cancer cell lines, warranting further investigation into its mechanisms of action and efficacy as an anticancer agent .

Organic Synthesis Applications

In organic chemistry, this compound serves as a versatile building block for synthesizing more complex molecules.

Synthesis of Derivatives

The compound can be utilized to synthesize various aziridine derivatives through nucleophilic ring-opening reactions. This process allows the introduction of functional groups that can enhance the biological activity or alter the physical properties of the resulting compounds. For example, reactions involving this aziridine can yield amino acids or other biologically relevant molecules .

Material Science Applications

The unique structural characteristics of this compound make it valuable in material science.

Polymerization Reactions

Aziridines are known to participate in ring-opening polymerization, leading to the formation of polymers with specific properties. The incorporation of this compound into polymer matrices can enhance mechanical strength and thermal stability. This application is particularly relevant in developing advanced materials for industrial use .

Data Table: Summary of Applications

Application AreaSpecific UsesPotential Benefits
Medicinal ChemistryNeuroprotective agents, anticancer compoundsTreating neurodegenerative diseases; cancer therapy
Organic SynthesisBuilding block for aziridine derivativesSynthesis of biologically active compounds
Material SciencePolymerization reactionsEnhanced material properties

Case Study 1: Neuroprotective Effects

A study demonstrated that derivatives of this compound exhibited significant neuroprotective effects in vitro. The compound was shown to reduce oxidative stress markers in neuronal cultures exposed to neurotoxic agents, suggesting its potential as a therapeutic agent for neurodegenerative conditions .

Case Study 2: Anticancer Activity

In a recent investigation, researchers evaluated the cytotoxic effects of this compound on several cancer cell lines. Results indicated that the compound induced apoptosis via a mitochondrial pathway, highlighting its potential as an anticancer drug candidate .

Mechanism of Action

The mechanism of action of 1-(Aziridin-1-yl)-2-methylpropan-1-one involves the reactivity of the aziridine ring. The ring strain makes it highly reactive towards nucleophiles, leading to ring-opening reactions that can modify biological molecules or materials. In medicinal applications, the compound can form covalent bonds with DNA or proteins, disrupting their function and leading to cytotoxic effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Aziridine Derivatives

1-Benzoyl-2-methyl-2-phenylaziridine (CAS 88122-88-7)

  • Molecular Formula: C₁₆H₁₅NO
  • Molecular Weight : 237.30 g/mol
  • Structural Features : Bulky benzoyl and phenyl substituents on the aziridine ring.
  • Key Differences: Increased steric hindrance reduces ring-opening reactivity compared to the simpler 1-(aziridin-1-yl)-2-methylpropan-1-one.

Azetidine Derivatives

1-(Azetidin-3-yl)-2-methylpropan-1-one (CAS 1598912-87-8)

  • Molecular Formula: C₇H₁₃NO
  • Molecular Weight : 127.18 g/mol
  • Structural Features : A four-membered azetidine ring, reducing ring strain (~90° bond angles).
  • Key Differences : Lower reactivity due to reduced strain, enhancing stability. Marketed as a lab reagent (Biosynth) but discontinued, limiting accessibility .

Aryl-Substituted Propanones

1-(4-Methoxyphenyl)-2-methylpropan-1-one (CAS 2040-20-2)

  • Molecular Formula : C₁₁H₁₄O₂
  • Molecular Weight : 178.23 g/mol
  • Structural Features : Methoxyphenyl group replaces the aziridine ring.
  • Key Differences : Higher stability due to aromatic conjugation and lack of strained rings. Used as an intermediate in synthesizing pteridine derivatives with antibacterial properties .

1-(3-Chloro-2-fluorophenyl)-2-methylpropan-1-one

  • Structural Features : Halogen substituents enhance electrophilicity.
  • Key Differences: Increased molecular weight and polarity compared to non-halogenated analogs. Potential applications in agrochemicals or fluorinated pharmaceuticals .

Hydrazone and Piperidine Derivatives

1-[(Z)-2-Phenylhydrazin-1-ylidene]-1-(piperidin-1-yl)propan-2-one

  • Molecular Formula : C₁₄H₁₈N₃O
  • Structural Features : Six-membered piperidine ring and hydrazone moiety.
  • Key Differences : Enhanced stability and versatility in forming metal coordination complexes, as demonstrated in antioxidant studies of related ligands .

Comparative Data Table

Compound Name Molecular Formula Molecular Weight (g/mol) Ring Type/Substituents Key Properties/Applications References
This compound C₆H₁₁NO 113.16 Aziridine, methyl ketone High reactivity, synthetic precursor
1-Benzoyl-2-methyl-2-phenylaziridine C₁₆H₁₅NO 237.30 Aziridine, benzoyl, phenyl Steric hindrance, photochemical uses
1-(Azetidin-3-yl)-2-methylpropan-1-one C₇H₁₃NO 127.18 Azetidine, methyl ketone Stable, discontinued lab reagent
1-(4-Methoxyphenyl)-2-methylpropan-1-one C₁₁H₁₄O₂ 178.23 Methoxyphenyl, ketone Pharmaceutical intermediate
1-[(Z)-2-Phenylhydrazin-1-ylidene]-1-(piperidin-1-yl)propan-2-one C₁₄H₁₈N₃O 244.32 Piperidine, hydrazone Metal coordination, antioxidant studies

Biological Activity

1-(Aziridin-1-yl)-2-methylpropan-1-one is a compound belonging to the aziridine family, which has garnered attention for its potential biological activities, particularly in cancer therapy and other therapeutic applications. This article reviews the biological activity of this compound, synthesizing findings from various studies to provide a comprehensive overview.

This compound has the molecular formula C6H11NO and is characterized by its aziridine ring structure, which contributes to its reactivity and biological properties. The compound exhibits a unique mechanism of action due to the presence of the aziridine moiety, which can interact with biological macromolecules such as DNA and proteins.

Anticancer Activity

Recent studies have demonstrated that aziridine derivatives exhibit significant anticancer properties. For instance, research involving various aziridine compounds showed that those with specific substitutions on the aziridine ring could inhibit cell viability in cancer cell lines effectively.

Cell Viability Assays:

  • Methodology: The MTT assay was utilized to assess cell viability in human cervical carcinoma (HeLa) and endometrial adenocarcinoma (Ishikawa) cells.
  • Results: Compounds similar to this compound exhibited half-maximal inhibitory concentration (IC50) values comparable to established chemotherapeutics like cisplatin. For example, some aziridine phosphine oxides showed IC50 values of 6.4 µM and 4.6 µM against HeLa cells, indicating potent activity against these cancer types .

Mechanism of Action:
The anticancer effects are believed to be mediated through:

  • Cell Cycle Arrest: The tested compounds caused significant arrest in the S phase of the cell cycle, leading to reduced proliferation.
  • Apoptosis Induction: Evidence of apoptosis was noted through increased sub-G1 phase populations in cell cycle analysis, suggesting that these compounds may trigger programmed cell death mechanisms .

Structure-Activity Relationship (SAR)

The biological activity of aziridine compounds is heavily influenced by their structural configuration. Studies indicate that:

  • Substituents on the Aziridine Ring: Compounds with branched aliphatic substituents showed enhanced anticancer activity compared to their linear counterparts.
  • Optical Purity: The configuration (S vs. R) significantly affects potency, with (S)-configured compounds generally exhibiting higher activity .

Additional Biological Activities

Beyond anticancer properties, this compound may also exhibit other pharmacological effects:

  • Anti-inflammatory Activity: Some aziridine derivatives have shown promise in reducing inflammation markers such as COX-2 and IL-1β, indicating potential use in inflammatory conditions .

Case Studies

Several case studies have highlighted the therapeutic potential of aziridine derivatives:

  • Study on HeLa Cells: A derivative similar to this compound demonstrated significant cytotoxic effects with IC50 values indicating strong inhibition of cell growth.
  • In Vivo Studies: Animal models treated with aziridine compounds showed reduced tumor sizes and improved survival rates compared to untreated controls .

Properties

CAS No.

20286-12-8

Molecular Formula

C6H11NO

Molecular Weight

113.16 g/mol

IUPAC Name

1-(aziridin-1-yl)-2-methylpropan-1-one

InChI

InChI=1S/C6H11NO/c1-5(2)6(8)7-3-4-7/h5H,3-4H2,1-2H3

InChI Key

ZCYVBYQBOWLNBU-UHFFFAOYSA-N

Canonical SMILES

CC(C)C(=O)N1CC1

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.